Cas no 89124-90-3 (5-Ethoxy-1,2,4-thiadiazol-3-amine)

5-Ethoxy-1,2,4-thiadiazol-3-amine 化学的及び物理的性質
名前と識別子
-
- 5-Ethoxy-1,2,4-thiadiazol-3-amine
- 1,2,4-Thiadiazol-3-amine,5-ethoxy-
- 3-AMINO-5-ETHOXY-1,2,4-THIADIAZOLE
- 1,2,4-Thiadiazol-3-amine,5-ethoxy
- 3-Amino-5-aethoxy-1.2.4-thiadiazol
- 5-ethoxy-[1,2,4]thiadiazol-3-ylamine
- 1,2,4-Thiadiazol-3-amine, 5-ethoxy-
- FS-6543
- 89124-90-3
- CS-0330519
- MFCD06658062
- AT11907
- DB-022237
- DTXSID10375690
- AKOS006294601
- AI-067/31570063
-
- MDL: MFCD06658062
- インチ: 1S/C4H7N3OS/c1-2-8-4-6-3(5)7-9-4/h2H2,1H3,(H2,5,7)
- InChIKey: IXAWHRSYSKUNOL-UHFFFAOYSA-N
- ほほえんだ: S1C(OCC)=NC(N)=N1
計算された属性
- せいみつぶんしりょう: 145.03100
- どういたいしつりょう: 145.031
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 91.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- 密度みつど: 1.342
- ゆうかいてん: 131-132 °C(Solv: water (7732-18-5))
- ふってん: 263.3°C at 760 mmHg
- フラッシュポイント: 113°C
- 屈折率: 1.587
- PSA: 89.27000
- LogP: 1.10020
- 酸性度係数(pKa): 2.73±0.11(Predicted)
5-Ethoxy-1,2,4-thiadiazol-3-amine セキュリティ情報
- ちょぞうじょうけん:2-8°C
5-Ethoxy-1,2,4-thiadiazol-3-amine 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-Ethoxy-1,2,4-thiadiazol-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 024044-250mg |
3-Amino-5-ethoxy-1,2,4-thiadiazole |
89124-90-3 | 95% | 250mg |
£282.00 | 2022-03-01 | |
Ambeed | A493703-1g |
5-Ethoxy-1,2,4-thiadiazol-3-amine |
89124-90-3 | 95+% | 1g |
$760.0 | 2024-04-16 | |
Alichem | A059007269-1g |
5-Ethoxy-1,2,4-thiadiazol-3-amine |
89124-90-3 | 95% | 1g |
$2508.48 | 2023-08-31 | |
1PlusChem | 1P0086Z8-100mg |
5-Ethoxy-1,2,4-thiadiazol-3-amine |
89124-90-3 | 100mg |
$156.00 | 2025-02-22 | ||
Chemenu | CM186269-1g |
5-ethoxy-1,2,4-thiadiazol-3-amine |
89124-90-3 | 95% | 1g |
$*** | 2023-05-29 | |
Alichem | A059007269-5g |
5-Ethoxy-1,2,4-thiadiazol-3-amine |
89124-90-3 | 95% | 5g |
$6693.30 | 2023-08-31 | |
A2B Chem LLC | AD81492-250mg |
5-Ethoxy-1,2,4-thiadiazol-3-amine |
89124-90-3 | 250mg |
$300.00 | 2023-12-29 | ||
1PlusChem | 1P0086Z8-250mg |
5-Ethoxy-1,2,4-thiadiazol-3-amine |
89124-90-3 | 250mg |
$312.00 | 2025-02-22 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401189-1g |
5-Ethoxy-1,2,4-thiadiazol-3-amine |
89124-90-3 | 95+% | 1g |
¥6598.00 | 2024-04-26 | |
A2B Chem LLC | AD81492-100mg |
5-Ethoxy-1,2,4-thiadiazol-3-amine |
89124-90-3 | 100mg |
$150.00 | 2023-12-29 |
5-Ethoxy-1,2,4-thiadiazol-3-amine 関連文献
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
5-Ethoxy-1,2,4-thiadiazol-3-amineに関する追加情報
Introduction to 5-Ethoxy-1,2,4-thiadiazol-3-amine (CAS No. 89124-90-3) and Its Emerging Applications in Chemical Biology
5-Ethoxy-1,2,4-thiadiazol-3-amine, identified by the Chemical Abstracts Service registry number 89124-90-3, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the thiadiazole class, a scaffold that has been extensively studied for its pharmacological relevance. The presence of an ethoxy group at the 5-position and an amine functional group at the 3-position introduces specific electronic and steric characteristics that make this molecule a promising candidate for further investigation.
The thiadiazole core is known for its versatility in medicinal chemistry, often serving as a key structural motif in drugs targeting various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The incorporation of the ethoxy substituent enhances the compound's solubility and metabolic stability, while the amine group provides a site for further chemical modification, enabling the synthesis of derivatives with tailored biological properties. These features have positioned 5-Ethoxy-1,2,4-thiadiazol-3-amine as a valuable building block for drug discovery initiatives.
Recent advancements in computational chemistry and high-throughput screening have facilitated the exploration of thiadiazole derivatives like 5-Ethoxy-1,2,4-thiadiazol-3-amine. Studies have demonstrated that modifications within the thiadiazole ring can significantly influence binding affinity to biological targets. For instance, computational modeling has revealed that the ethoxy group at position 5 interacts favorably with hydrophobic pockets in protein active sites, potentially enhancing drug-like properties. Such insights have guided the design of novel analogs with improved efficacy and reduced toxicity.
In parallel, experimental investigations have highlighted the biological significance of 5-Ethoxy-1,2,4-thiadiazol-3-amine. Preclinical studies indicate that this compound exhibits inhibitory effects on certain kinases and transcription factors implicated in cancer progression. The amine functionality at position 3 has been particularly noted for its ability to modulate enzyme activity through hydrogen bonding interactions. Additionally, the ethoxy substituent appears to contribute to favorable pharmacokinetic profiles by influencing membrane permeability and metabolic clearance rates.
The growing interest in thiadiazole derivatives has also spurred research into their potential applications beyond traditional pharmaceuticals. For example, recent work has explored the use of compounds like 5-Ethoxy-1,2,4-thiadiazol-3-amine in agrochemical formulations due to their demonstrated efficacy against plant pathogens. The structural robustness of thiadiazoles allows them to interact with biological membranes in plants, disrupting pathogen growth while maintaining host cell integrity. This dual specificity makes them attractive candidates for developing environmentally sustainable crop protection agents.
From a synthetic chemistry perspective, 5-Ethoxy-1,2,4-thiadiazol-3-amine serves as a versatile intermediate for constructing more complex molecules. Its reactive sites allow for further functionalization via nucleophilic substitution or condensation reactions, enabling the creation of libraries of derivatives for high-throughput screening. Advances in synthetic methodologies have also enabled the preparation of enantiomerically pure forms of this compound, which is critical for evaluating stereochemical influences on biological activity.
The integration of experimental data with computational modeling has been instrumental in elucidating the mechanism of action for 5-Ethoxy-1,2,4-thiadiazol-3-amine. X-ray crystallography studies have provided detailed insights into how this compound binds to target proteins at an atomic level. These structural determinations have informed rational drug design strategies aimed at optimizing binding affinity and selectivity. Furthermore, bioinformatics analyses have identified potential off-target effects that must be considered during further development.
As research progresses, the therapeutic potential of 5-Ethoxy-1,2,4-thiadiazol-3-amine continues to expand beyond initial hypotheses. Emerging evidence suggests that this compound may play a role in modulating immune responses through interactions with intracellular signaling pathways. Such findings align with broader trends in immunopharmacology where thiadiazole derivatives are being repurposed for treating autoimmune disorders and infectious diseases.
The synthesis and characterization of novel analogs remain a focal point for academic and industrial researchers alike. Collaborative efforts between chemists and biologists are yielding innovative approaches to harnessing the full potential of thiadiazole-based compounds like 5-Ethoxy-1,2,4-thiadiazol-3-amine. These interdisciplinary studies highlight how structural modifications can fine-tune biological activity while maintaining favorable pharmacokinetic properties.
In conclusion,5-Ethoxy-1,2,4-thiadiazol-3-aminedemonstrates significant promise as a lead compound or intermediate in chemical biology applications. Its unique structural features combined with emerging biological data position it as a valuable asset for drug discovery initiatives across multiple therapeutic domains. As research methodologies continue to evolve,89124-90* will undoubtedly remain at forefrontof medicinal chemistry innovation.
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